molecular formula C19H23FN2OS B2590570 1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-71-9

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Cat. No. B2590570
CAS RN: 338421-71-9
M. Wt: 346.46
InChI Key: UHHJMQRPTZJRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (FSPP) is a novel synthetic compound that has been studied for its potential applications in drug discovery and development. FSPP is a member of a family of compounds known as sulfonamides, which have been used in the treatment of a variety of medical conditions. FSPP has been studied for its ability to bind to certain proteins, which may be useful in the development of new drugs.

Scientific Research Applications

Analytical Applications

  • Chromatographic Analysis and Degradation Products Separation : The compound is utilized in analytical chemistry, specifically in reversed phase liquid chromatography, for separating various degradation products. For instance, micellar and microemulsion liquid chromatography methods are employed to distinguish flunarizine hydrochloride and its degradation products. This application is crucial in ensuring the purity and stability of pharmaceutical substances (El-Sherbiny et al., 2005).

Synthesis and Biological Activity

  • Synthesis of Antimicrobial Compounds : The compound serves as a precursor in synthesizing various antimicrobial agents. For example, its derivatives have demonstrated high anti-Mycobacterium smegmatis activity, indicating potential applications in treating bacterial infections (Yolal et al., 2012).
  • Antitumor Activity : Derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, indicating its role in developing potential anticancer agents. Certain derivatives exhibited potent antitumor activity against human carcinoma, highlighting its significance in cancer research (Naito et al., 2005).
  • Antifungal Applications : The compound's derivatives are explored for their antifungal properties. Some derivatives have demonstrated potent antifungal activities, potentially leading to new treatments for fungal infections (Yuanying, 2004).

Photodynamic Therapy

  • Photodynamic Activity in Cancer Treatment : Derivatives of the compound are studied for their potential in photodynamic therapy (PDT) for cancers. Novel sulfanyl porphyrazines derived from the compound have shown high activity in photodynamic therapy when incorporated into cationic liposomes, indicating its potential in cancer treatment (Piskorz et al., 2017).

Chemical Kinetics and Mechanistic Studies

  • Gas-Phase Pyrolytic Reactions : The compound's derivatives have been used in studying gas-phase pyrolytic reactions. These studies are essential for understanding the kinetics and mechanisms of chemical reactions, which have broader implications in chemical synthesis and industrial processes (Dib et al., 2008).

Pesticide Development

  • Acaricidal Activity for Pest Control : Phenylpiperazine derivatives of the compound have been synthesized and evaluated for their acaricidal activity. These studies are crucial for developing new agents to control pests in agriculture and public health (Suzuki et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHJMQRPTZJRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

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